3-Bromo-5-chloro-2-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine derivatives, which are compounds containing a six-membered ring with one nitrogen atom, are of paramount importance in the chemical sciences. Their unique electronic properties and ability to participate in a wide range of chemical reactions make them indispensable in various fields. In medicinal chemistry, the pyridine scaffold is a key component in numerous pharmaceutical drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comtcichemicals.com The inclusion of a pyridine ring can significantly influence a molecule's pharmacological activity and pharmacokinetic profile. mdpi.com Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals, such as pesticides and herbicides, and find applications in material science as ligands for metal complexes and components of functional materials. chemimpex.comnih.gov
Overview of Halogenation in Pyridine Chemistry
Halogenation, the introduction of one or more halogen atoms onto the pyridine ring, is a fundamental transformation in pyridine chemistry. nih.gov Halogenated pyridines are valuable synthetic intermediates because the halogen atoms can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemimpex.cominnospk.com However, the halogenation of pyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh reaction conditions. nih.gov
The position of halogenation is influenced by both the existing substituents on the ring and the reaction conditions. nih.gov Various methods have been developed to achieve selective halogenation at different positions of the pyridine ring, including direct halogenation using elemental halogens or N-halosuccinimides, and more recently, the use of specialized phosphine (B1218219) reagents for site-selective functionalization. nih.gov The ability to selectively introduce halogens at specific positions is crucial for the synthesis of complex, highly substituted pyridine derivatives. nih.gov
Structural Context of 3-Bromo-5-chloro-2-methylpyridine within Pyridine Systems
This compound is a dihalogenated derivative of 2-picoline (2-methylpyridine). Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 2-position. The presence of two different halogen atoms and a methyl group on the pyridine ring makes it an interesting and useful building block in organic synthesis. chemimpex.com
Below are some of the key physical and chemical properties of this compound and its isomers. The data highlights the variations in properties that arise from different substitution patterns on the pyridine ring.
Table 1: Physicochemical Properties of this compound and Isomers
| Property | This compound | 3-Bromo-2-chloro-5-methylpyridine | 5-Bromo-2-chloro-3-methylpyridine |
|---|---|---|---|
| CAS Number | 131036-39-0 | 17282-03-0 tcichemicals.com | 29241-60-9 nih.gov |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN tcichemicals.com | C₆H₅BrClN nih.gov |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol tcichemicals.com | 206.47 g/mol nih.gov |
| Appearance | Not specified | Yellow to brown powder chemimpex.com | Not specified |
| Melting Point | 30–35 °C sigmaaldrich.com | 65 - 70 °C chemimpex.com | Not specified |
Note: Data for isomers are provided for comparative context.
The reactivity of this compound is largely dictated by the electronic effects of its substituents. The electron-withdrawing nature of the nitrogen atom and the two halogen atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine and chlorine atoms serve as leaving groups in such reactions, with the relative reactivity depending on the specific reaction conditions and the nature of the nucleophile. The methyl group at the 2-position can also influence reactivity through steric hindrance and electronic effects. This compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups at the halogenated positions.
While detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain, predictions and data for related compounds offer insights. For instance, in the 1H NMR spectrum of the related compound N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the pyridine protons appear as singlets at δ 7.8 and 7.38 ppm, while the methyl protons are observed at δ 2.6 ppm. mdpi.com For this compound, one would expect to see distinct signals for the two remaining aromatic protons and the methyl group protons, with chemical shifts influenced by the adjacent halogen substituents.
Table 2: Predicted Spectroscopic Data for Halogenated Pyridine Derivatives
| Compound | Predicted Property | Value | Source |
|---|---|---|---|
| 3-bromo-5-chloro-2-(trifluoromethyl)pyridine | XlogP | 3.1 | uni.lu |
| 3-bromo-2-chloro-5-methylpyridine | XlogP | 2.9 | uni.lu |
| 5-bromo-2-chloro-3-methylpyridine | XlogP | 2.9 | nih.gov |
| 3-bromo-5-chloro-2-(trifluoromethyl)pyridine | Monoisotopic Mass | 258.90112 Da | uni.lu |
| 3-bromo-2-chloro-5-methylpyridine | Monoisotopic Mass | 204.9294 Da | uni.lu |
Note: The data presented is based on computational predictions for related compounds and should be considered as such.
Research Gaps and Future Directions in this compound Studies
Despite its utility as a synthetic intermediate, dedicated research focusing specifically on the properties and reactivity of this compound is limited. Much of the available information comes from supplier catalogs and patents where it is listed as a starting material. This highlights a significant research gap.
Future research efforts could be directed towards several areas:
Detailed Physicochemical and Spectroscopic Characterization: A comprehensive study to determine and document the full range of physicochemical properties, including solubility in various solvents and detailed spectroscopic data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction), would be invaluable for future synthetic applications.
Exploration of Reactivity: A systematic investigation into the reactivity of this compound in various types of chemical reactions would be beneficial. This could include a comparative study of the reactivity of the bromine versus the chlorine substituent in nucleophilic substitution and cross-coupling reactions under different catalytic systems.
Synthesis of Novel Derivatives: The compound serves as an excellent starting point for the synthesis of a library of novel, highly substituted pyridine derivatives. These new compounds could then be screened for potential biological activity, leading to the discovery of new drug candidates or agrochemicals. For example, the development of halogenated pralidoxime (B1201516) analogs has shown that the position of halogen substitution can significantly impact their reactivation ability for inhibited cholinesterases, suggesting that novel derivatives of this compound could also exhibit interesting biological properties. acs.org
Computational Studies: In conjunction with experimental work, computational studies could provide deeper insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZGHIRFIVVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677248 | |
| Record name | 3-Bromo-5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131036-39-0 | |
| Record name | 3-Bromo-5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methylpyridine
Direct Halogenation Approaches
The synthesis of 3-Bromo-5-chloro-2-methylpyridine can be approached by the sequential introduction of halogen atoms onto a pre-existing methylpyridine core. The success of these methods hinges on the regioselectivity of the halogenation reactions, which is governed by the directing effects of the substituents already on the pyridine (B92270) ring.
Bromination Strategies
One direct approach involves the bromination of 5-chloro-2-methylpyridine. The existing chloro and methyl groups on the pyridine ring influence the position of the incoming bromo substituent. The electron-donating methyl group at position 2 and the electron-withdrawing, ortho-para directing chloro group at position 5 guide the electrophilic brominating agent primarily to the C-3 position. Reagents such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid are typically employed for this transformation. Careful control of reaction conditions is necessary to prevent the formation of poly-brominated byproducts.
Chlorination Strategies
Alternatively, the target molecule can be synthesized by the chlorination of 3-bromo-2-methylpyridine. In this scenario, the bromo and methyl groups direct the incoming chloro group. The chlorination is typically achieved using agents like N-chlorosuccinimide (NCS) or chlorine gas. The reaction solvent and temperature are key parameters that must be optimized to achieve high selectivity for the desired 5-chloro isomer.
Multi-Step Synthesis from Precursor Molecules
Multi-step syntheses often provide better control over regiochemistry, leading to higher yields of the pure product compared to direct halogenation. These pathways involve building the desired substitution pattern through a sequence of reliable and well-understood chemical transformations.
Synthesis from 2-Picoline Derivatives
A common and effective strategy for synthesizing this compound begins with substituted 2-picoline (2-methylpyridine) derivatives, particularly aminopyridines. A representative synthesis starts from 2-amino-5-methylpyridine. The amino group can be converted to a bromo group via a Sandmeyer-type reaction. For instance, 2-amino-3-bromo-5-methylpyridine (B30763) can be subjected to a diazotization reaction using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, followed by treatment with a chloride source to install the chloro group at the 2-position, yielding the final product. prepchem.comsigmaaldrich.com The starting material, 2-amino-3-bromo-5-methylpyridine, is itself a valuable intermediate. sigmaaldrich.com
Another pathway begins with 5-bromo-2-methylpyridin-3-amine (B1289001), which can be synthesized from 5-bromo-6-methyl-pyridine-3-carboxylic acid via a Curtius rearrangement, followed by deprotection. chemicalbook.com The subsequent conversion of the amino group to a chloro substituent would lead to the target compound.
Table 1: Synthesis via Sandmeyer Reaction
| Starting Material | Reagents | Product |
|---|
This interactive table summarizes a key transformation in the multi-step synthesis from a 2-picoline derivative.
Derivations from Substituted Nitropyridines
Nitropyridines are versatile precursors for the synthesis of highly substituted pyridines due to the strong directing and activating effects of the nitro group.
A robust and frequently cited method for creating the 2-methylpyridine (B31789) core involves the condensation of a chloronitropyridine with diethyl malonate. google.com This approach is exemplified in several patents for producing substituted picolines. google.comgoogle.com
The synthesis typically starts with a readily available chloronitropyridine, such as 2-chloro-3-nitropyridine (B167233) or 5-nitro-2-chloropyridine. google.comgoogle.com The process unfolds through several key steps:
Condensation: Diethyl malonate is first deprotonated with a strong base, like sodium metal or sodium hydride, to form a nucleophilic enolate. This enolate then reacts with the chloronitropyridine in a condensation reaction. google.comgoogle.com
Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated under acidic conditions, typically by heating with hydrochloric acid, to yield a nitromethylpyridine (e.g., 2-methyl-3-nitropyridine). google.com
Reduction: The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with reducing agents like iron in acetic acid. google.comchemicalbook.com
Halogenation: The final step involves converting the amino group into the desired halogen via a Sandmeyer reaction. For example, 2-methyl-3-aminopyridine is treated with a diazotizing agent (e.g., sodium nitrite) and a bromine source to yield 2-methyl-3-bromopyridine. google.com This intermediate can then be chlorinated at the 5-position to afford this compound.
A similar sequence starting from 5-nitro-2-chloropyridine yields 5-amino-2-methylpyridine, which can then be diazotized in the presence of bromine to give 5-bromo-2-methylpyridine (B113479). google.com Subsequent chlorination at the 3-position completes the synthesis.
Table 2: General Scheme for Synthesis from Nitropyridines
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation | Diethyl malonate, NaH or Na metal | Diethyl (nitropyridin-2-yl)malonate derivative |
| 2 | Hydrolysis & Decarboxylation | HCl, Heat | Nitromethylpyridine |
| 3 | Nitro Group Reduction | Pd/C, H₂ or Fe/Acetic Acid | Aminomethylpyridine |
This interactive table outlines the general synthetic sequence starting from nitropyridine precursors.
Transformations from Aminopyridine Intermediates
Directly starting from commercially available or synthesized aminopyridines is a more direct route to this compound and its analogues.
The diazotization-halogenation sequence is a cornerstone in the synthesis of halopyridines from their amino precursors. This process involves treating the aminopyridine with a diazotizing agent, such as sodium nitrite in a strong acid like hydrochloric or hydrobromic acid, at low temperatures (typically between -10°C and 0°C). google.com This reaction forms a diazonium salt intermediate.
The subsequent step involves the nucleophilic displacement of the diazonium group by a halide. For example, to introduce a chlorine atom, the reaction can be carried out in concentrated hydrochloric acid. In a specific procedure for a related compound, an amino-bromomethylpyridine is dissolved in a mixture of concentrated hydrochloric acid and water, cooled to -10°C, and then treated with an aqueous solution of sodium nitrite. prepchem.com The resulting diazonium salt is then converted to the corresponding chloro-substituted pyridine. prepchem.com This method is highly effective for converting an amino group to a chloro group on the pyridine ring.
Regioselective halogenation offers a direct method for introducing halogen atoms at specific positions on the pyridine ring, guided by the directing effects of the existing substituents. The amino group in 2-aminopyridines strongly directs incoming electrophiles to the 3- and 5-positions.
For example, the bromination of 2-amino-5-picoline (2-amino-5-methylpyridine) with bromine in acetic acid yields 2-amino-3-bromo-5-methylpyridine. More modern methods have also been developed, such as the Selectfluor-promoted chlorination or bromination of 2-aminopyridines using lithium chloride (LiCl) or lithium bromide (LiBr) as the halogen source. rsc.org This method proceeds under mild conditions and offers high yields and regioselectivity. rsc.org The electronic properties of the substituents on the pyridine ring are crucial in directing the position of halogenation. The electron-donating amino group activates the ring towards electrophilic substitution, allowing for controlled introduction of halogens.
Catalytic Synthesis Routes
Modern organic synthesis heavily relies on catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to build complex molecular architectures. These reactions provide a powerful tool for creating carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov
In the context of synthesizing derivatives of this compound, a related bromo-aminopyridine intermediate, such as 5-bromo-2-methylpyridin-3-amine, can be used as the organic halide component. A study described the palladium-catalyzed Suzuki cross-coupling of this amine with various arylboronic acids. mdpi.com The reactions were typically carried out using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base, in a 1,4-dioxane/water solvent system at elevated temperatures (85–95 °C). mdpi.com
The general catalytic cycle for a Suzuki reaction begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron species and, finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
The table below summarizes the results of Suzuki cross-coupling reactions between 5-bromo-2-methylpyridin-3-amine and various arylboronic acids to produce novel pyridine derivatives. mdpi.com
| Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |
| Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 75 | 210 |
| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 78 | 215 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 72 | 220 |
| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 65 | 230 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 68 | 240 |
Table 1: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki-Miyaura Cross-Coupling. mdpi.com
This catalytic approach demonstrates the utility of brominated pyridine intermediates in constructing a diverse library of functionalized pyridine compounds. mdpi.com
Copper-Catalyzed Reactions
The use of copper catalysis in the halogenation of aromatic and heteroaromatic compounds represents a significant area of research, offering alternatives to traditional methods. While specific literature detailing the direct copper-catalyzed synthesis of this compound is not abundant, the principles can be inferred from related reactions on pyridines and other arenes.
Copper salts, such as copper(II) halides (CuCl₂ and CuBr₂), are known to be effective catalysts for the regioselective chlorination and bromination of electron-rich aromatic C-H bonds, often using molecular oxygen as the oxidant. rsc.org Research into the copper-catalyzed ortho-halogenation of 2-arylpyridines further underscores the utility of copper in directing halogenation to specific positions on the pyridine ring. researchgate.net These reactions often proceed through a proposed radical-cation mechanism. researchgate.net
Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using various alkyl bromides as the halogen source has been demonstrated to be highly efficient. nih.gov In these cases, copper salts like Cu(OAc)₂·H₂O proved effective, yielding the desired brominated products in excellent yields. nih.gov This highlights copper's role in activating the C-H bond for halogenation at a specific position, guided by a directing group.
A hypothetical copper-catalyzed approach to this compound could involve the sequential, regioselective halogenation of a 2-methylpyridine precursor. This would likely require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired 3-bromo-5-chloro substitution pattern. The synthesis of copper(II) complexes with 2-halo-3-methylpyridine ligands has been reported, indicating that the pyridine nitrogen and adjacent halogen can coordinate with copper, which could influence the regioselectivity of a subsequent halogenation step. researchgate.netrsc.org
Table 1: Examples of Copper-Catalyzed Halogenation Reactions on Related Aromatic Systems This table presents data from related compounds to illustrate the principles of copper-catalyzed halogenation, as direct data for this compound is not available in the cited literature.
| Catalyst | Substrate | Reagent | Product | Yield | Reference |
| Cu(OAc)₂·H₂O | 8-Aminoquinoline Amide | Ethyl Bromoacetate (2d) | C5-Brominated 8-Aminoquinoline Amide | 99% | nih.gov |
| Cu(OAc)₂·H₂O | 8-Aminoquinoline Amide | Bromoethane (2g) | C5-Brominated 8-Aminoquinoline Amide | 72% | nih.gov |
| CuBr₂ | 8-Aminoquinoline Amide | Ethyl Bromoacetate (2a) | C5-Brominated 8-Aminoquinoline Amide | 95% | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated pyridines like this compound, these approaches focus on improving efficiency, reducing waste, and using more environmentally benign reagents and conditions.
One prominent green chemistry technique is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govclockss.org This technology has been successfully applied to various heterocyclic syntheses, including the catalyst-free, microwave-assisted synthesis of bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety. nih.gov The rapid, solvent-free, one-pot synthesis of Schiff bases using a recyclable copper-hydroxyapatite (Cu-HAP) catalyst under microwave irradiation further illustrates the potential of this method. chemijournal.com Applying microwave heating to the traditional synthesis of this compound, such as the Sandmeyer-type reaction on an aminopyridine precursor, could potentially shorten the multi-hour reaction times and improve efficiency.
Another key aspect of green chemistry is the use of alternative solvents . Many traditional organic syntheses employ volatile and often toxic organic solvents. Research into greener alternatives, such as deep eutectic solvents (DES), has shown great promise. nih.gov These solvents are typically composed of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, have low toxicity, and are inexpensive. Their application in the synthesis of quinazolinone derivatives has proven highly effective, offering an excellent substitute for volatile organic solvents. nih.gov The use of ethanol (B145695) as a green reaction medium has also been explored in rhodium-catalyzed pyridine synthesis. While not directly applied to this compound, these examples suggest that its synthesis could be made more environmentally friendly by replacing traditional solvents like dimethylformamide (DMF) google.comchemicalbook.com with greener alternatives like DES or bio-based alcohols.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles This table illustrates the benefits of microwave-assisted synthesis, a key green chemistry technique, using data from related heterocyclic systems.
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Thiazolo[3,2-a]pyrimidine Synthesis | Conventional Heating | 48 hours | ~30% | clockss.org |
| Thiazolo[3,2-a]pyrimidine Synthesis | Microwave Irradiation | Not specified | 85-93% | clockss.org |
| Schiff Base Synthesis | Conventional Heating | Not specified | Lower yields | chemijournal.com |
| Schiff Base Synthesis | Microwave Irradiation | 60-80 seconds | Good to Excellent | chemijournal.com |
By integrating copper-catalyzed methods that can offer higher selectivity and milder conditions with green chemistry principles like microwave assistance and sustainable solvents, future synthetic routes to this compound can be envisioned to be more efficient, economical, and environmentally responsible.
Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro 2 Methylpyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of electron-withdrawing halogen substituents. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. quora.comquora.com For 3-bromo-5-chloro-2-methylpyridine, nucleophilic attack is a key reaction pathway, allowing for the replacement of either the bromine or chlorine atoms.
The bromine atom at the 3-position can be displaced by various nucleophiles. While direct comparative studies on the selective substitution of bromine versus chlorine in this compound are not extensively detailed in the provided results, the general principles of SNAr on dihalogenated pyridines suggest that the relative reactivity depends on the nature of the nucleophile and reaction conditions. In many cases, the bromine atom is a better leaving group than chlorine, which could favor its substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.comlibretexts.org When such reactions do occur, they typically proceed at the 3- or 5-position, which are less deactivated than the 2-, 4-, and 6-positions. quora.comquora.com For this compound, the ring is further deactivated by the two electron-withdrawing halogen atoms. The remaining unsubstituted position is at C4. While specific studies on the electrophilic substitution of this compound were not found in the search results, it can be inferred that any such reaction would require harsh conditions. libretexts.org
Cross-Coupling Reactions
This compound is a versatile substrate for cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds in the synthesis of more complex molecules.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. nih.govtcichemicals.com This reaction is highly effective for creating biaryl structures, which are important in many functional materials and biologically active compounds. tcichemicals.com this compound can participate in Suzuki-Miyaura reactions, with the potential for selective coupling at either the bromo or chloro position.
The selectivity of the coupling is highly dependent on the reaction conditions, particularly the palladium catalyst, ligand, base, and solvent used. arkat-usa.org Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, suggesting that initial coupling would likely occur at the 3-position. Studies on related dihalopyridines have shown that selective mono-arylation can be achieved by carefully controlling the reaction parameters. arkat-usa.org For instance, in a study on a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki coupling with various arylboronic acids was successfully carried out in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines
| Halopyridine Substrate | Arylboronic Acid | Catalyst / Base | Solvent | Product | Yield | Reference |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | N-[5-aryl-2-methylpyridin-3-yl]acetamide | Moderate to Good | mdpi.com |
| 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ / K₂CO₃ | Toluene / H₂O | 4-(5-chloro-8-phenylpyrido[4,3-d]pyrimidin-2-yl)morpholine | 93% | arkat-usa.org |
| 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | 2-Naphthylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ / K₂CO₃ | Toluene / H₂O | 4-(5-chloro-8-(naphthalen-2-yl)pyrido[4,3-d]pyrimidin-2-yl)morpholine | 92% | arkat-usa.org |
| 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ / K₂CO₃ | Toluene / H₂O | 4-(5-chloro-8-(thiophen-2-yl)pyrido[4,3-d]pyrimidin-2-yl)morpholine | 85% | arkat-usa.org |
This table presents data from studies on similar substituted halopyridines, illustrating the conditions and outcomes of Suzuki-Miyaura coupling reactions. The high yields and selectivity observed in these examples underscore the synthetic utility of this reaction for modifying halogenated pyridine cores.
Heck Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, the Heck reaction allows for the introduction of a vinyl group, typically at the more reactive bromine-bearing carbon. The reaction involves an unsaturated halide, an alkene, a base, and a palladium catalyst. wikipedia.org
The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) species. wikipedia.org Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene and regenerate the active catalyst.
While specific examples detailing the Heck reaction of this compound are not extensively documented in the provided search results, the principles of the Heck reaction are well-established for aryl bromides. beilstein-journals.org Challenges in Heck reactions with bromo derivatives can include dehalogenation as a side reaction. beilstein-journals.org The choice of catalyst, ligands, base, and reaction conditions is crucial for optimizing the yield and selectivity of the desired vinylated product. organic-chemistry.org
Other Palladium-Catalyzed Coupling Reactions
Beyond the Heck reaction, this compound is a valuable substrate for other palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction . This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction can be used to introduce various aryl or vinyl groups, primarily at the position of the bromine atom due to the higher reactivity of the C-Br bond compared to the C-Cl bond. mdpi.com The reaction is known for its tolerance of a wide range of functional groups and generally provides good yields. mdpi.com The catalytic cycle for the Suzuki-Miyaura reaction typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The choice of palladium catalyst and ligands is critical for the success of these coupling reactions. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to be effective in the Suzuki-Miyaura coupling of aryl chlorides, suggesting their potential utility with substrates like this compound. organic-chemistry.org
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents, which can then be reacted with various electrophiles. wikipedia.orgnih.gov
For this compound, metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, would preferentially occur at the more reactive C-Br bond. ias.ac.in This would generate a lithiated pyridine intermediate, which is a potent nucleophile. The reaction is generally conducted at low temperatures to minimize side reactions. tcnj.edu
The resulting organolithium compound can be quenched with a variety of electrophiles, such as water, carbon dioxide, or aldehydes, to introduce different functional groups onto the pyridine ring. tcnj.edursc.org This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a versatile method for the functionalization of this compound.
A combination of isopropylmagnesium chloride and n-butyllithium has been developed as a method for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.gov
Oxidation and Reduction Reactions
The reactivity of this compound also extends to oxidation and reduction reactions, which can target different parts of the molecule.
Oxidation of the methyl group on the pyridine ring can be achieved using various oxidizing agents. While specific examples for this compound are not detailed in the provided search results, analogous reactions on similar pyridine derivatives suggest that the methyl group can be oxidized to a carboxylic acid.
Reduction reactions can target either the halogen substituents or the pyridine ring itself. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, is a common method for the reduction of nitro groups to amines in the synthesis of related pyridine compounds. patsnap.com This suggests that under appropriate conditions, the halogen atoms on this compound could potentially be removed via hydrogenolysis. The pyridine ring itself can also be reduced under more forcing conditions.
Derivatization Strategies via Functional Group Interconversions
The functional groups present on this compound, namely the two halogen atoms and the methyl group, provide multiple handles for further derivatization through functional group interconversions.
Modification of Halogen Substituents
As discussed in the context of palladium-catalyzed coupling and metal-halogen exchange reactions, the bromine and chlorine atoms are key sites for modification. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed couplings and metal-halogen exchange reactions.
Nucleophilic aromatic substitution can also be a viable strategy to replace the halogen atoms, particularly the chlorine, with other nucleophiles, although this is not as commonly employed as cross-coupling reactions for this type of substrate.
Reactions Involving the Methyl Group
The methyl group at the 2-position of the pyridine ring can also be a site for derivatization. As mentioned, it can be oxidized to a carboxylic acid. Furthermore, the protons on the methyl group can be sufficiently acidic to be removed by a strong base, generating a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other functional groups at this position.
Formation of Pyridine N-Oxides
The oxidation of the nitrogen atom in the pyridine ring of this compound yields the corresponding N-oxide. This transformation is a common strategy in the functionalization of pyridines, as the resulting N-oxide exhibits altered reactivity, enabling further chemical modifications. The presence of electron-withdrawing bromine and chlorine atoms on the pyridine ring deactivates it towards electrophilic attack, making the nitrogen lone pair less nucleophilic. Consequently, strong oxidizing agents are typically required to achieve efficient N-oxidation.
Detailed research findings on the direct N-oxidation of this compound are not extensively documented in publicly available literature. However, the reaction can be inferred from established methods for the N-oxidation of other halogenated and electron-deficient pyridines. The most common reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. arkat-usa.orgrsc.org
A general mechanism for the N-oxidation using a peroxy acid involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.
For instance, the N-oxidation of the related compound 5-bromo-2-methylpyridine (B113479) has been successfully achieved using a 35% aqueous solution of hydrogen peroxide in glacial acetic acid. The reaction mixture was heated to facilitate the formation of the N-oxide, yielding a high conversion rate. nih.gov This suggests that similar conditions could be applicable to this compound, although the additional chloro substituent might necessitate more forcing conditions or longer reaction times.
Alternative reagents for the N-oxidation of pyridines include sodium perborate (B1237305) in acetic acid and urea-hydrogen peroxide adduct (UHP). organic-chemistry.org These reagents offer advantages in terms of handling and safety. For particularly deactivated systems, more potent oxidizing systems like methyltrioxorhenium (MTO) in the presence of hydrogen peroxide have been employed. arkat-usa.org
The table below summarizes potential reaction conditions for the formation of this compound N-oxide, based on established methods for similar substrates.
Interactive Data Table: Reagents and Conditions for N-Oxidation
| Reagent(s) | Solvent(s) | Typical Temperature | Comments |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Room Temperature to Reflux | A common and effective reagent for N-oxidation of various pyridines. rsc.org |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | Effective for related bromo-methyl-pyridines, suggesting applicability. nih.gov |
| Sodium Percarbonate / Rhenium Catalyst | Various | Mild Conditions | An efficient system for a range of tertiary nitrogen compounds. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Acetonitrile | Room Temperature | A solid, safe, and effective oxidizing agent. organic-chemistry.org |
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Chloro 2 Methylpyridine
Quantum Mechanical Investigations
Quantum mechanical investigations are the bedrock of computational chemistry, providing a detailed description of electron distribution and molecular geometry.
Density Functional Theory (DFT) Studies
DFT has become a leading method for studying substituted pyridine (B92270) systems due to its balance of accuracy and computational efficiency. mdpi.com For a given compound like 3-Bromo-5-chloro-2-methylpyridine, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry and predict a wide range of properties. mdpi.com These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.
Ab Initio Calculations
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide benchmark results for the electronic structure of halogenated pyridines. These calculations are crucial for obtaining highly accurate energy profiles and understanding electron correlation effects within the molecule.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface. For this compound, an MEP analysis would reveal the regions of negative potential, typically around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential, expected near the hydrogen atoms and potentially the halogen substituents, would indicate sites for nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions and the initial steps of chemical reactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high stability and low reactivity. For this compound, the FMO analysis would pinpoint the distribution of these orbitals across the molecule, highlighting the likely centers of electron transfer in chemical reactions. mdpi.com
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These indices help in comparing the reactivity of different molecules. Fukui functions take this a step further by identifying the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus offering a more detailed picture of local reactivity. mdpi.com
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, are crucial in determining the supramolecular chemistry and crystal packing of a compound. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions. For this compound, an RDG analysis would identify the regions of steric repulsion and attractive interactions, which are essential for understanding its solid-state structure and its interactions with biological macromolecules or other chemical species.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of organic molecules. These theoretical calculations can provide a predicted infrared (IR) and Raman spectrum, which can then be compared with experimental data to confirm the molecular structure.
A theoretical study of this compound would involve optimizing its geometry and then performing a frequency calculation. This would yield a set of vibrational frequencies corresponding to different modes of vibration, such as C-H stretching, C-C and C-N ring stretching, C-Cl and C-Br stretching, and various bending and deformation modes of the pyridine ring and the methyl group.
Illustrative Predicted Vibrational Frequencies for a Substituted Pyridine Derivative
The following table demonstrates the type of data that would be generated from a DFT calculation of vibrational frequencies for a substituted pyridine. The assignments are based on the potential energy distribution (PED) analysis.
| Frequency (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~3000-2900 | C-H stretching (methyl group) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1450-1400 | CH₃ asymmetric bending |
| ~1380 | CH₃ symmetric bending |
| ~1200-1000 | In-plane C-H bending |
| ~800-700 | Out-of-plane C-H bending |
| ~700-600 | C-Cl stretching |
| ~600-500 | C-Br stretching |
This table is illustrative and does not represent actual calculated data for this compound.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the methyl group relative to the pyridine ring.
Due to the presence of adjacent substituents (the chloro and bromo groups), there might be a slight barrier to the rotation of the methyl group. Computational methods can be used to explore the potential energy surface of this rotation. By systematically rotating the methyl group and calculating the energy at each step, a rotational energy profile can be generated.
The minima on this profile correspond to the most stable conformers, while the maxima represent the transition states between them. The energy differences between the conformers can be used to determine their relative populations at a given temperature. For many methyl-substituted pyridines, the barrier to rotation of the methyl group is relatively low, meaning that at room temperature, the group is essentially a free rotator. However, steric hindrance from adjacent bulky substituents can increase this barrier.
Illustrative Conformational Energy Profile Data
A computational study would provide the relative energies of different conformations. For the rotation of the methyl group in this compound, one could define a dihedral angle (e.g., Cl-C2-C(methyl)-H) and calculate the energy as a function of this angle.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 0.0 (Staggered) |
| 60 | 0.5 (Eclipsed - Transition State) |
| 120 | 0.0 (Staggered) |
| 180 | 0.5 (Eclipsed - Transition State) |
This table is a hypothetical representation of what a conformational analysis might reveal and is not based on actual calculations for this compound.
The planarity of the pyridine ring in this compound is expected to be maintained, as is typical for aromatic systems. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis and Chemical Shift Assignments
No experimental ¹H NMR spectra or detailed chemical shift assignments for 3-bromo-5-chloro-2-methylpyridine are published in the reviewed literature. For a complete structural assignment, a ¹H NMR spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the methyl group protons. The precise chemical shifts and coupling constants would be dependent on the solvent used.
¹³C NMR Spectral Analysis and Chemical Shift Assignments
Similarly, experimental ¹³C NMR data for this compound, which would show six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the methyl group), are not available in public databases or literature.
2D NMR Techniques for Structural Confirmation
There is no information available regarding the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the definitive structural confirmation of this compound. These techniques would be instrumental in unambiguously assigning the proton and carbon signals.
Mass Spectrometry (MS) Analysis
While patents mention the use of mass spectrometry for analyzing products synthesized from this compound, the mass spectrum of the compound itself is not provided. An experimental mass spectrum would be expected to show a molecular ion peak cluster reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
No experimental IR or Raman spectra, which would detail the vibrational modes of the molecule, have been found for this compound. Such data would provide valuable information on the characteristic vibrations of the C-H, C-C, C-N, C-Cl, and C-Br bonds within the molecule.
X-ray Crystallography for Solid-State Structure Determination
There is no published X-ray crystal structure for this compound. A crystallographic analysis would provide definitive information on its solid-state conformation, bond lengths, and bond angles.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic structure of organic molecules. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of any auxochromes.
The UV spectrum of pyridine, the parent compound, exhibits characteristic absorption bands arising from π → π* and n → π* electronic transitions. aip.orgnih.gov The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. aip.org These transitions are sensitive to the solvent environment and the nature of substituents on the pyridine ring. aip.org
In the case of this compound, the pyridine ring acts as the primary chromophore. The substituents—bromo, chloro, and methyl groups—are expected to modulate the absorption profile.
Halogen Substituents (Bromo and Chloro): Halogens act as auxochromes. While they are deactivating groups in terms of electrophilic aromatic substitution due to their inductive electron-withdrawing effect, their lone pairs of electrons can participate in resonance with the π system of the pyridine ring. This participation can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition band.
Methyl Substituent: The methyl group is an electron-donating group through an inductive effect. This generally results in a slight bathochromic shift of the absorption bands.
Considering these substituent effects, the UV-Vis spectrum of this compound is predicted to show absorption bands at longer wavelengths compared to unsubstituted pyridine.
For reference, the UV absorption data for the parent compound, pyridine, is provided in the table below.
Table 1. UV-Vis Spectral Data for Pyridine
| Solvent | λmax (nm) for π → π* transition | λmax (nm) for n → π* transition |
|---|---|---|
| Iso-octane | ~251 | ~270 |
| Ethanol (B145695) | ~257 | ~270 (often submerged by the π→π* band) |
Data is approximate and compiled from various sources. The n → π transition in polar, protic solvents like ethanol can be blue-shifted and obscured by the more intense π → π* band.* aip.org
Detailed research to empirically determine the precise absorption maxima and molar extinction coefficients for this compound would be necessary for a complete structural elucidation and to provide definitive data for this compound.
Applications of 3 Bromo 5 Chloro 2 Methylpyridine in Organic Synthesis
As a Building Block for Complex Molecules
3-Bromo-5-chloro-2-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the field of organic synthesis. chemimpex.com Its unique molecular structure, featuring bromine, chlorine, and methyl substituents on a pyridine (B92270) ring, offers multiple reactive sites for chemists to exploit in the construction of more complex molecules. chemimpex.comtcichemicals.com The halogenated nature of the compound, in particular, enhances its reactivity, making it a valuable precursor for a wide array of chemical transformations. chemimpex.com
The strategic placement of the bromo and chloro groups allows for selective functionalization through various cross-coupling reactions. This regioselectivity is a key advantage, enabling the controlled and predictable assembly of intricate molecular architectures. Researchers and industrial chemists utilize this compound to create a diverse range of organic compounds with applications in pharmaceuticals, agrochemicals, and material science. chemimpex.cominnospk.com Its stability and compatibility with numerous reaction conditions further solidify its role as a fundamental component in modern synthetic chemistry. chemimpex.com
Synthesis of Pharmaceutical Intermediates
The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various biologically active molecules. chemimpex.cominnospk.com Its structural features are instrumental in the development of potential drug candidates and targeted therapies. chemimpex.com
Precursor for Kinase Inhibitors
Kinase inhibitors are a critical class of therapeutic agents used in the treatment of diseases such as cancer. This compound serves as a valuable precursor in the synthesis of these complex molecules. tcichemicals.combldpharm.com The pyridine core of this compound is a common scaffold found in many kinase inhibitors, and the bromo and chloro substituents provide convenient handles for introducing additional chemical functionalities necessary for biological activity and target specificity.
Intermediates for Hydantoin (B18101) Aldose Reductase Inhibitors
This compound is an important intermediate in the preparation of hydantoin aldose reductase inhibitors. These inhibitors are investigated for their potential in treating chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy. google.com Specifically, this pyridine derivative is a key starting material for the synthesis of azatetralone compounds, which are direct precursors to the final hydantoin-based drug candidates. google.com The synthesis involves a cross-coupling reaction of a Grignard reagent with the organic halide, a method that has proven effective for a variety of heterocyclic systems including pyridines. google.com
Development of Novel Therapeutic Agents
The development of new and effective therapeutic agents is a continuous effort in medicinal chemistry. nih.gov this compound plays a role in this process by providing a versatile platform for the creation of novel molecular entities. bldpharm.com Its ability to participate in a variety of chemical reactions allows for the generation of diverse libraries of compounds that can be screened for potential therapeutic activity against a wide range of diseases.
Synthesis of Agrochemicals
In addition to its applications in the pharmaceutical sector, this compound is also a significant intermediate in the synthesis of agrochemicals. chemimpex.cominnospk.com Its derivatives are used to create effective crop protection agents. chemimpex.com
Herbicides
The development of selective and potent herbicides is crucial for modern agriculture. This compound is a precursor in the synthesis of certain herbicidal compounds. chemimpex.com For example, it is a building block for creating pyridine-based herbicides that are effective against specific types of weeds while being safe for broad-leaved crops. The process often involves the chlorination of a picoline derivative, which can then be further modified to produce the final herbicidal product.
Fungicides
Halogenated pyridine derivatives are a significant class of compounds in the agrochemical industry. While specific fungicides synthesized directly from this compound are not extensively detailed in publicly available literature, the compound serves as a key intermediate in the development of agricultural chemicals. chemimpex.com Its structural motifs are found in molecules designed for crop protection. The presence of halogen atoms on the pyridine ring enhances the reactivity of the molecule, making it a valuable precursor for creating biologically active compounds, including potential fungicides and pesticides. chemimpex.com The general application of such pyridine building blocks is in the synthesis of complex molecules that target specific biological pathways in fungi and other pests, contributing to the development of effective crop protection agents. chemimpex.com
Specialty Chemicals and Materials Science
The utility of this compound extends to the synthesis of specialty chemicals and advanced materials. Its role as a reactive intermediate allows for its incorporation into a variety of functional molecules.
Polymers and Coatings
While specific applications of this compound in polymers and coatings are not widely documented, a closely related isomer, 3-Bromo-2-chloro-5-methylpyridine, is noted for its role in material science. This isomer contributes to the production of specialty polymers and coatings, where it helps to confer improved durability and resistance to environmental factors. chemimpex.com The fundamental reactivity of the halogenated pyridine core suggests that this compound could similarly be explored as a monomer or additive in the creation of functional polymers.
Electronic Materials
There is limited specific information available in the scientific literature regarding the direct application of this compound in the field of electronic materials. However, pyridine derivatives are a class of compounds investigated for their electronic properties and potential use in organic electronics.
Non-linear Optical Materials
Currently, there is a lack of specific research findings or documented applications detailing the use of this compound in the development of non-linear optical (NLO) materials.
Ligand Synthesis
A significant application of this compound is in the field of coordination chemistry, where it serves as a precursor for the synthesis of complex ligands. The differential reactivity of the bromo and chloro substituents can be exploited in various cross-coupling reactions to build intricate molecular frameworks.
Formation of Bipyridine and Terpyridine Ligands
The synthesis of bipyridine and terpyridine ligands is a cornerstone of coordination chemistry, as these molecules can bind to metal ions to form stable complexes with diverse applications in catalysis, materials science, and analytical chemistry. This compound is a valuable building block for these ligands due to its suitability for cross-coupling reactions.
The bromine and chlorine atoms on the pyridine ring are effective leaving groups for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In these reactions, the halogenated pyridine is reacted with a boronic acid or boronic ester derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. This methodology is a powerful tool for linking pyridine rings together to form bipyridine or terpyridine structures. For instance, a related compound, 5-Bromo-2-methylpyridine (B113479), has been successfully used in the synthesis of 6,6′-dimethyl-3,3′-bipyridine. sigmaaldrich.com
The strategic placement of the bromo and chloro groups on this compound allows for selective and sequential reactions. This controlled reactivity is crucial for constructing unsymmetrical bipyridine and terpyridine systems, which are of great interest for creating coordination complexes with specific electronic and steric properties.
Interactive Data Table: Reactivity in Ligand Synthesis
| Reaction Type | Reagents & Catalysts | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Bipyridines, Aryl-substituted pyridines | Forms C-C bonds, high versatility. mdpi.com |
| Stille Coupling | Organotin compounds, Pd catalyst | Bipyridines, Aryl-substituted pyridines | Effective but uses toxic tin reagents. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Aminopyridines | Forms C-N bonds for functionalized ligands. |
Pharmacological and Biological Activity of Derivatives
Anticancer Activity
Specific studies on the anticancer activity of derivatives of 3-Bromo-5-chloro-2-methylpyridine have not been identified in the available literature. Research on other molecular structures, such as pyrimidine (B1678525) derivatives and Schiff bases containing bromine, has indicated potential anticancer effects, but these are not direct derivatives of the specified pyridine (B92270) compound. nih.govgoogle.com
Anti-Thrombolytic Activity
There is no available research data concerning the anti-thrombolytic activity of compounds derived from this compound.
Biofilm Inhibition
Information regarding the capacity of this compound derivatives to inhibit biofilm formation is not present in the current scientific literature. Studies on other molecules, such as furanones, have shown biofilm inhibition, but these are structurally distinct from pyridine derivatives. nih.gov
Structure-Activity Relationships of this compound Derivatives
The structure-activity relationship (SAR) for derivatives of this compound is not extensively documented in dedicated studies. However, by analyzing research on analogous halogenated and substituted pyridine compounds, key insights into how structural modifications may influence biological activity can be extrapolated. The inherent chemical properties of the pyridine ring, combined with the electronic and steric effects of the bromo, chloro, and methyl substituents, provide a foundational framework for designing novel bioactive molecules.
Pyridine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to antituberculosis, antitumor, antiviral, and anti-inflammatory effects. nih.gov The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, the presence of halogens can enhance membrane permeability and metabolic stability, potentially leading to increased efficacy.
A review of pyridine derivatives with antiproliferative activity indicated that the inclusion of groups capable of hydrogen bonding, such as -OH and -NH2, tends to enhance activity, whereas the presence of halogen atoms or bulky groups was associated with lower antiproliferative efficacy in some series. nih.govmdpi.com This suggests that while the this compound scaffold is a useful starting point, further derivatization at other positions of the pyridine ring is crucial for conferring specific biological activities.
In the context of agrochemicals, derivatives of another isomer, 3-bromo-2-chloro-5-methylpyridine, are recognized for their role as intermediates in the development of pesticides and herbicides. chemimpex.com This highlights the potential of the bromo-chloro-picoline skeleton in generating compounds with insecticidal or herbicidal properties. The biological activity in such cases is often dependent on the nature of the substituent introduced by displacing one of the halogen atoms or by modifying the methyl group.
A US patent describes 3-bromo-5-chloro-pyridines as key intermediates in the synthesis of azatetralones, which are investigated as aldose reductase inhibitors. google.com This suggests a potential therapeutic application for derivatives of this compound in managing diabetic complications. The patent discloses various modifications, including the introduction of different alkyl and aryl groups, which influence the inhibitory activity of the final compounds.
The following table summarizes the potential influence of substituents on the biological activity of pyridine derivatives, based on general findings in medicinal chemistry, which can be cautiously applied to the this compound framework.
| Substituent Group | Position of Substitution | Potential Impact on Biological Activity | Example of Activity Class |
|---|---|---|---|
| -OH, -NH2 | Ring | Enhances antiproliferative activity through hydrogen bonding interactions. nih.govmdpi.com | Anticancer |
| Aryl groups | Ring | Can modulate binding affinity to target proteins; specific substitution patterns are critical. | Enzyme inhibitors |
| Heterocyclic rings | Ring | Introduces diverse functionalities and potential for multiple interaction points with biological targets. | Antimicrobial, Anticancer |
| Alkyl chains | Ring or Methyl group | Affects lipophilicity and pharmacokinetic properties. | Various |
Industrial Synthesis and Process Optimization
Scalable Synthesis Protocols
The large-scale synthesis of 3-Bromo-5-chloro-2-methylpyridine can be approached through several strategic routes, primarily centered around the controlled introduction of bromine and chlorine substituents onto a 2-methylpyridine (B31789) core. A common and scalable method involves the Sandmeyer reaction, a versatile tool for the conversion of aryl amines into aryl halides via diazonium salts. geeksforgeeks.orgjk-sci.com
One plausible industrial-scale protocol begins with a suitable aminopyridine precursor. For instance, the synthesis can start from 2-amino-5-chloropyridine. This precursor undergoes bromination, followed by diazotization and subsequent chlorine or bromine introduction. A key challenge in scaling up is managing the exothermic nature of these reactions and ensuring regioselectivity. google.com
An alternative patented approach for a related compound, 5-bromo-2-methylpyridine (B113479), involves a multi-step synthesis starting from the condensation of diethyl malonate with 5-nitro-2-chloropyridine. google.com This is followed by decarboxylation, hydrogenation of the nitro group to an amine, and finally a diazotization-bromination sequence. google.com This route could be adapted for the synthesis of this compound by selecting the appropriate starting materials and chlorination steps.
Another innovative strategy for halogenating pyridines that could be adapted for industrial scale is a ring-opening, halogenation, and ring-closing sequence. nih.gov This method transforms the pyridine (B92270) into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under milder conditions compared to traditional electrophilic aromatic substitution. nih.gov
The selection of a specific scalable protocol depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the capital investment in specialized equipment, such as flow chemistry reactors which can offer enhanced safety for hazardous reactions like diazotization. researchgate.net
Yield Optimization and Purity Control
Optimizing the yield and ensuring high purity of this compound are critical for its commercial viability. This involves meticulous control over various reaction parameters.
Yield Optimization:
In Sandmeyer-type reactions, the yield is highly dependent on the stability of the intermediate diazonium salt. geeksforgeeks.org To maximize yield, the diazotization step is typically carried out at low temperatures, often between 0°C and -10°C, to prevent the premature decomposition of the diazonium salt. google.comgoogle.com The choice of copper catalyst and the concentration of the nucleophile are also crucial factors that need to be optimized. geeksforgeeks.org
For syntheses involving direct halogenation, controlling the stoichiometry of the halogenating agents is paramount to prevent over-halogenation and the formation of by-products. The reaction temperature and time must be carefully monitored to drive the reaction to completion while minimizing side reactions. In some cases, using a phase transfer catalyst can enhance the reaction rate and improve the yield.
Purity Control:
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the halogenation steps to avoid the formation of positional isomers. researchgate.net For example, in the chlorination of a brominated pyridine precursor, the reaction conditions must be fine-tuned to favor the desired isomer.
The purity of the final product is also influenced by the quality of the starting materials and reagents. Using high-purity precursors can significantly reduce the level of impurities in the final product. In-process monitoring using analytical techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments to the reaction conditions to maintain purity throughout the synthesis. nih.gov
The following table summarizes key parameters for optimization:
| Parameter | Importance in Yield Optimization | Importance in Purity Control |
| Temperature | Crucial for diazonium salt stability and reaction rate. | Affects the rate of side reactions and isomer formation. |
| Reactant Concentration | Influences reaction kinetics and equilibrium position. | Can impact the selectivity of the reaction. |
| Catalyst Choice | Can significantly increase reaction rate and efficiency. | Can influence the regioselectivity of the reaction. |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction pathways. | Can play a role in controlling side reactions. |
| Reaction Time | Ensures complete conversion of starting materials. | Minimizes the formation of degradation products. |
Impurity Profiling and Separation Techniques
A thorough understanding of the potential impurities is essential for developing effective purification strategies and ensuring the final product meets the required quality standards.
Impurity Profiling:
The impurity profile of this compound can include:
Positional Isomers: These are the most common impurities, arising from the non-selective halogenation of the pyridine ring. Examples could include other bromo-chloro-2-methylpyridine isomers. researchgate.net
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis route may be present in the crude product.
By-products: These can result from side reactions, such as over-halogenation (e.g., dibromo-chloro- or bromo-dichloro-2-methylpyridine) or hydrolysis of intermediates.
Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.
The identification and quantification of these impurities are typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often with reference standards for known impurities. nih.gov
Separation Techniques:
Due to the presence of closely related isomers, the purification of this compound often requires robust separation techniques.
Chromatography: Industrial-scale column chromatography is a common method for separating positional isomers and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.
Recrystallization: This is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The crude product is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out while impurities remain in the solution. This process may need to be repeated to achieve the desired purity.
Distillation: For liquid impurities or if the product itself is a liquid, fractional distillation under reduced pressure can be an effective purification method.
The following table outlines common separation techniques and their applications:
| Technique | Principle | Application in Purifying this compound |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of positional isomers and other closely related impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and insoluble impurities from the solid product. |
| Distillation | Separation of components based on differences in boiling points. | Removal of volatile impurities and residual solvents. |
Process Safety and Environmental Considerations
The industrial synthesis of this compound involves the use of hazardous materials and generates waste, necessitating strict adherence to safety protocols and environmental regulations.
Process Safety:
Handling of Hazardous Reagents: The Sandmeyer reaction involves the in-situ generation of diazonium salts, which can be explosive in their isolated and dry state. at.uacroneri.co.uk Therefore, these reactions are typically carried out in solution at low temperatures, and an excess of the diazotizing agent (e.g., sodium nitrite) is avoided. at.ua It is also crucial to quench any unreacted diazonium salts before workup and disposal. at.ua Halogenating agents like bromine are corrosive and toxic, requiring handling in well-ventilated areas with appropriate personal protective equipment (PPE).
Reaction Control: The exothermic nature of diazotization and halogenation reactions requires effective temperature control to prevent runaway reactions. The use of reaction calorimeters during process development helps in understanding the thermal hazards and designing safe scale-up procedures. acs.org
Containment and Emergency Procedures: The manufacturing process should be conducted in a contained system to prevent the release of hazardous vapors. Emergency procedures, including spill containment and response plans, must be in place. croneri.co.uk
Environmental Considerations:
Waste Management: The synthesis of halogenated aromatic compounds can generate significant amounts of waste, including acidic or basic aqueous streams and solvent waste. croneri.co.uknih.gov Environmental regulations, such as those outlined in The Environmental Permitting (England and Wales) Regulations 2016 for the chemical industry, govern the treatment and disposal of such waste. legislation.gov.uk Waste streams should be neutralized and treated to remove hazardous components before discharge. Whenever possible, solvents should be recovered and recycled.
Green Chemistry Approaches: There is a growing emphasis on developing greener synthetic routes to minimize the environmental impact. nih.gov This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. nih.govtaylorfrancis.com For instance, research into alternative, less hazardous halogenating agents and catalytic systems is ongoing. The use of flow chemistry can also contribute to a greener process by improving safety and reducing waste generation. researchgate.netmdpi.com
Regulatory Compliance: The production of specialty chemicals like this compound is subject to national and international regulations regarding chemical safety and environmental protection. legislation.gov.uk Companies must ensure full compliance with these regulations, which may include requirements for process safety management, emissions monitoring, and waste disposal.
Emerging Research and Future Outlook
Novel Synthetic Methodologies
The synthesis of substituted pyridines is a cornerstone of medicinal and agrochemical research. nih.gov For 3-Bromo-5-chloro-2-methylpyridine and its analogs, researchers are continuously exploring more efficient, selective, and environmentally conscious synthetic routes.
Traditional vs. Modern Approaches: Historically, the synthesis of halopyridines often required harsh conditions and could result in mixtures of isomers, necessitating difficult purification steps. chemrxiv.org Modern methodologies aim to overcome these challenges by employing advanced catalytic systems and milder reaction conditions.
Key Innovations:
Multi-step Synthesis from Pyridine (B92270) Precursors: One patented method involves a multi-step sequence starting from diethyl malonate and a substituted pyridine. This process includes condensation, decarboxylation, hydrogenation reduction using a Pd/C catalyst, and finally a diazotization-bromination reaction to yield the desired brominated pyridine derivative. patsnap.comgoogle.com This approach offers a high yield and a shorter process route under mild conditions. patsnap.com
Regioselective Halogenation: A significant challenge in pyridine chemistry is controlling the position of halogenation. nih.govresearchgate.net Recent advancements include the development of a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive intermediate, allowing for highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.netchemrxiv.org
Palladium-Catalyzed Cross-Coupling Reactions: While not a direct synthesis of the title compound, its utility as a substrate in reactions like the Suzuki cross-coupling is a major focus. Researchers have successfully used palladium catalysts to couple bromo-methylpyridines with various arylboronic acids, creating novel pyridine derivatives with potential biological activities. mdpi.com
Table 1: Comparison of Synthetic Approaches for Halogenated Pyridines
| Methodology | Key Features | Advantages | Challenges |
| Classical Halogenation | Use of elemental halogens with Brønsted or Lewis acids at high temperatures. | Simple reagents. | Harsh conditions, often results in regioisomeric mixtures. chemrxiv.org |
| Multi-step Synthesis | Sequential reactions including condensation, reduction, and diazotization. | High yield, mild reaction conditions, shorter process route. patsnap.com | Requires multiple steps and purification of intermediates. |
| Ring-Opening/Closing | Temporary transformation to a Zincke imine intermediate for regioselective halogenation. | High regioselectivity under mild conditions. researchgate.net | Involves transient, reactive intermediates. |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of the bromo-pyridine with other molecules. | Excellent for creating diverse molecular libraries. mdpi.com | Requires pre-functionalized starting material. |
Exploration of New Applications
This compound is primarily valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com Its halogenated structure provides reactive sites for further chemical modifications, making it a key component in the development of new bioactive molecules. chemimpex.com
Current and Potential Uses:
Pharmaceutical Development: The compound serves as a crucial building block in synthesizing a variety of drug candidates. chemimpex.com Its pyridine core is a common scaffold in medicinal chemistry, and the bromo and chloro substituents can be readily displaced or used in cross-coupling reactions to build molecular complexity.
Agrochemicals: It is an essential intermediate in the creation of next-generation pesticides and herbicides. nbinno.com The demand for more effective and environmentally safer crop protection agents drives the need for high-quality intermediates like this compound. nbinno.com
Material Science: There is potential for this compound to be used in the production of specialty polymers and coatings, where its incorporation could enhance durability and resistance to environmental factors. chemimpex.com
Other Industries: The strategic importance of this compound extends to its use as a dye intermediate and in the flavor and fragrance industry. nbinno.com
Advanced Characterization Techniques
The precise structural elucidation of this compound and its derivatives is crucial for understanding their reactivity and biological function. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.
Commonly Used Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For example, in related bromomethylpyridines, the methyl protons typically appear as a singlet in the ¹H NMR spectrum. chemicalbook.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the compound and its derivatives, confirming their identity. mdpi.com
Spectroscopic Analysis: Infrared (IR) spectroscopy helps identify functional groups present in the molecule.
X-ray Crystallography: This technique can provide the definitive three-dimensional structure of crystalline derivatives, offering insights into bond lengths, angles, and intermolecular interactions.
Table 2: Key Characterization Data for Related Halogenated Pyridines
| Technique | Observation | Reference Compound |
| ¹H NMR | Chemical shifts (δ) confirm the positions of protons on the pyridine ring and methyl group. | 3-bromo-2-methylpyridine chemicalbook.com |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com |
| Mass Spec (EI-MS) | Shows molecular ion peak [M+H]⁺ and characteristic fragmentation patterns. | N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com |
| Melting Point | A specific melting point range indicates the purity of the compound. | 3-Bromo-5-chloropyridine |
Integration with Computational Design for Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the properties of new molecules. For derivatives of this compound, computational methods are used to accelerate the development process.
Key Computational Approaches:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. For example, derivatives of bromo-pyridyl compounds have been docked against the mycobacterial InhA enzyme to understand their potential as antitubercular agents. researchgate.net These studies help in predicting the binding affinity and interaction mechanisms. researchgate.netnih.gov
ADME Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are used to evaluate the drug-like properties of synthesized compounds. researchgate.net These predictions help to identify candidates with favorable oral bioavailability and pharmacokinetic profiles early in the discovery pipeline. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and stability of molecules. nih.gov By analyzing parameters like HOMO-LUMO energy gaps, researchers can gain insights into a molecule's chemical reactivity and potential for electronic excitation. nih.gov This information is valuable for designing molecules with specific electronic properties. mdpi.com
The integration of these computational tools allows for a more targeted approach to synthesizing new derivatives of this compound, prioritizing those with the highest predicted efficacy and best drug-like properties, thereby saving time and resources in the laboratory.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Bromo-5-chloro-2-methylpyridine, and how are they experimentally determined?
- Answer: The compound's molecular weight (206.47 g/mol) and substituent positions (bromo, chloro, methyl) influence its solubility, melting point, and stability. Key properties like melting point (30–35°C) and density (~1.72 g/cm³) are determined via differential scanning calorimetry (DSC) and gas pycnometry, respectively . Purity is confirmed using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Two primary methods are used:
- Halogenation of pyridine precursors: Direct bromination/chlorination of 2-methylpyridine derivatives under controlled conditions (e.g., NBS/PCl₃ in DCM at 0–5°C) .
- Cross-coupling reactions: Suzuki-Miyaura coupling using Pd catalysts to introduce bromo or chloro groups at specific positions. For example, coupling 5-chloro-2-methylpyridine with boronic acid derivatives under inert atmospheres .
- Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Direct halogenation | 60–75 | NBS, PCl₃, DCM, 0–5°C | |
| Suzuki coupling | 45–65 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Q. How is the regioselectivity of halogenation reactions controlled in pyridine derivatives?
- Answer: Regioselectivity is influenced by directing groups (e.g., methyl at the 2-position) and reaction conditions. Electron-donating groups like -CH₃ activate adjacent positions for electrophilic substitution, while steric effects from bulky substituents can limit reactivity at certain sites. Computational modeling (DFT) aids in predicting reactive sites .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Answer: Discrepancies in NMR data (e.g., δH for methyl groups) may arise from solvent effects, impurities, or tautomerism. Strategies include:
- Using deuterated solvents (CDCl₃ or DMSO-d₆) for consistency.
- Comparing experimental data with computational predictions (e.g., Gaussian NMR simulations).
- Re-crystallizing the compound to ≥99% purity before analysis .
Q. What challenges arise in optimizing catalytic systems for functionalizing this compound?
- Answer: Key challenges include:
- Catalyst poisoning: Bromine and chlorine substituents can deactivate Pd catalysts. Solutions include using Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance stability .
- Side reactions: Competing elimination or over-halogenation. Controlled stoichiometry and low temperatures minimize these issues .
Q. How is this compound applied in medicinal chemistry, particularly in fragment-based drug discovery?
- Answer: The compound serves as a versatile scaffold for designing kinase inhibitors or antimicrobial agents. Its bromo and chloro groups enable selective cross-coupling to introduce pharmacophores (e.g., aryl or heteroaryl groups). Bioactivity is assessed via:
- In vitro assays: Testing against target enzymes (e.g., EGFR kinase) using fluorescence polarization.
- Docking studies: Molecular modeling with AutoDock Vina to predict binding affinities .
Q. What analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
- Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with:
- LC-MS/MS: Identifies hydrolyzed or oxidized products (e.g., pyridine-N-oxide derivatives).
- X-ray crystallography: Resolves structural changes in degraded crystals .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar bromo-chloro pyridines?
- Answer: Variability arises from:
- Polymorphism: Different crystal packing modes (e.g., monoclinic vs. orthorhombic).
- Purity: Impurities (e.g., residual solvents) depress melting points. Consistent recrystallization (e.g., from ethanol/water) ensures reproducibility .
Methodological Best Practices
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol) to achieve ≥98% purity.
- Safety: Handle with nitrile gloves and PPE due to R36/37/38 hazards (irritant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
